molecular formula C17H15N3O3 B2690650 3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896374-20-2

3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

Cat. No. B2690650
CAS RN: 896374-20-2
M. Wt: 309.325
InChI Key: KNRVSNRTZSFBIU-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They exhibit a range of properties including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .


Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . The products are often purified and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamides can be determined using spectroscopic techniques such as 1H NMR and 13C NMR .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can react with organic halides to form new compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Research has highlighted the synthesis and chemical properties of compounds related to "3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide." For instance, a study detailed the synthesis of benzamides and their derivatives, revealing their potential for analgesic and anti-inflammatory properties (Okunrobo & Usifoh, 2006). Another investigation focused on the synthesis of novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, analyzing its structure using X-ray diffraction and DFT calculations to explore its antioxidant properties (Demir et al., 2015).

Interaction with Biological Molecules

Studies on compounds structurally similar to "3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide" have shown significant interactions with biological molecules. One research effort discovered a new ionizable chromophore of 1,4-bis(alkylamino)benzo[g]phthalazine, which interacts with DNA by intercalation, suggesting potential anticancer activity (Pons et al., 1991). Another study identified high-affinity ligands for the γ-aminobutyric acid-A benzodiazepine receptor, indicating the compound's potential in neuropharmacology (Carling et al., 2004).

Mechanism of Action

The mechanism of action of benzamides can vary depending on the specific compound and its biological target. Some benzamides have been shown to exhibit antimicrobial activity .

Future Directions

Benzamides and their derivatives continue to be an area of interest in various fields of research due to their diverse biological activities . Future research may focus on synthesizing new benzamide derivatives and exploring their potential applications.

properties

IUPAC Name

3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-23-12-6-4-5-11(9-12)16(21)18-10-15-13-7-2-3-8-14(13)17(22)20-19-15/h2-9H,10H2,1H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRVSNRTZSFBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

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